molecular formula C12H9N3O4S B5548595 4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

Cat. No. B5548595
M. Wt: 291.28 g/mol
InChI Key: XCUXNHDTDOSFAI-NTUHNPAUSA-N
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Description

Synthesis Analysis

While the specific synthesis of “4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide” is not directly detailed in available literature, analogous compounds are typically synthesized through condensation reactions involving appropriate hydrazides and aldehydes or ketones in the presence of catalysts or under specific reaction conditions, such as ultrasonication, to improve yield and reduce reaction time. For instance, Singh et al. (2018) described the ultrasound-assisted synthesis of a related compound, indicating that such methodologies could offer eco-friendly and efficient synthesis routes for similar benzohydrazides (Singh et al., 2018).

Molecular Structure Analysis

The molecular structure of benzohydrazides, including “4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide,” is often elucidated using spectroscopic methods such as IR, UV-Vis, NMR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These techniques reveal details about the molecular geometry, electronic structure, and intermolecular interactions. For example, Lei et al. (2011) utilized physico-chemical methods and single crystal X-ray diffraction to characterize similar compounds, providing insights into their structural motifs and stabilization through hydrogen bonding (Lei et al., 2011).

Chemical Reactions and Properties

Benzohydrazides, including this compound, can participate in various chemical reactions, leveraging their reactive hydrazone moiety. These reactions may include nucleophilic addition, condensation with aldehydes or ketones, and coordination with metal ions to form complexes, as demonstrated by Anarado et al. (2023), who explored the coordination chemistry of a related benzohydrazide with transition metals (Anarado et al., 2023).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure, investigating its reactivity, and testing its biological activity. It could also be interesting to study the properties of related compounds to gain more insight into the structure-activity relationships .

properties

IUPAC Name

4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUXNHDTDOSFAI-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide

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